molecular formula C24H25N3O2 B14469335 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine CAS No. 65344-67-4

1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine

Cat. No.: B14469335
CAS No.: 65344-67-4
M. Wt: 387.5 g/mol
InChI Key: GCXKXHHMPQHPKE-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is an organic compound that belongs to the class of hexahydropyrimidines This compound is characterized by the presence of two benzyl groups, a nitro group, and a phenyl group attached to a hexahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine, benzaldehyde, and nitroacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like benzene. The mixture is heated to facilitate the formation of the hexahydropyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3-Dibenzyl-2-phenylhexahydropyrimidine-5-amine.

Scientific Research Applications

1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-2-phenylhexahydropyrimidine:

    1,3-Dibenzyl-5-nitroimidazolidine: Contains an imidazolidine ring instead of a hexahydropyrimidine ring, leading to different chemical properties.

    1,3-Dibenzyl-5-nitro-2-phenylpyrimidine: Has a pyrimidine ring, which alters its chemical behavior compared to the hexahydropyrimidine ring.

Uniqueness

1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is unique due to the combination of its structural features, including the hexahydropyrimidine ring, nitro group, and benzyl and phenyl groups

Properties

CAS No.

65344-67-4

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1,3-dibenzyl-5-nitro-2-phenyl-1,3-diazinane

InChI

InChI=1S/C24H25N3O2/c28-27(29)23-18-25(16-20-10-4-1-5-11-20)24(22-14-8-3-9-15-22)26(19-23)17-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2

InChI Key

GCXKXHHMPQHPKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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